molecular formula C19H26N2O5S B2683515 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide CAS No. 952965-90-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2683515
CAS No.: 952965-90-1
M. Wt: 394.49
InChI Key: HCIUJEBNWQYFDP-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide (CAS 1210938-67-2) is a high-purity synthetic sulfonamide derivative designed for pharmaceutical and oncological research. This compound features a unique hybrid structure combining a benzenesulfonamide core with furan and piperidine moieties, a design known to confer significant bioactivity and potential for targeting key cellular pathways. While direct mechanistic studies on this specific molecule are evolving, research on closely related structural analogs provides strong rationale for its investigation. Notably, sulfonamide derivatives incorporating methylene-linked heterocyclic systems, such as 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), have demonstrated potent anti-tumor activity by inducing ferroptosis, an iron-dependent form of programmed cell death . The molecular framework of this compound suggests potential for engaging similar targets. The furan ring is a privileged scaffold in medicinal chemistry, frequently employed in the design of compounds with diverse biological activities, while the piperidine moiety is a common feature in molecules that interact with cellular proteins and enzymes . The 2,4-dimethoxybenzenesulfonamide group provides a distinct electronic and steric profile that may influence binding affinity and selectivity. Researchers can leverage this compound as a key chemical tool to explore novel mechanisms in oncology, particularly in studying the KEAP1-NRF2-GPX4 signaling axis, a critical pathway regulating cellular ferroptosis and oxidative stress response in tumor cells . It is supplied for research applications in cancer biology, cell death mechanism studies, and as a building block for the synthesis of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIUJEBNWQYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine nitrogen.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1. Structural Comparison of Selected Piperidine Derivatives

Compound Name Piperidine Substitution Aromatic Substituent Functional Group Key Features
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide 4-Position Furan-2-ylmethyl, 2,4-dimethoxybenzene Sulfonamide Oxygen-rich heterocycle; electron-donating methoxy groups
W-18 2-Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenyl Sulfonamide Nitro group (electron-withdrawing); high steric bulk
W-15 2-Piperidinylidene 2-Phenylethyl, 4-chlorophenyl Sulfonamide Chlorophenyl group; classical opioid-like substitution
4'-Methyl acetyl fentanyl 4-Piperidinyl 4-Methylphenethyl, phenyl Acetamide Phenethyl chain; acetyl group for enhanced lipophilicity
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide 4-Piperidinyl 2-Phenylethyl, furan-2-yl Carboxamide Furan carboxamide vs. sulfonamide; differing hydrogen-bonding profiles
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide 4-Piperidinyl Thiophene-3-yl Carboxamide, chloroacetyl Thiophene (sulfur heterocycle); chloroacetyl for reactivity

Pharmacological and Physicochemical Implications

  • Piperidine Substitution Position : The target compound’s 4-piperidinyl substitution contrasts with W-18 and W-15 (2-piperidinylidene), which are structurally closer to fentanyl analogs. The 4-position is associated with enhanced receptor binding in opioid derivatives, as seen in fentanyl .
  • Furan vs. Phenyl/Thiophene : The furan-2-ylmethyl group introduces an oxygen heterocycle, which may improve solubility compared to phenyl or thiophene groups. However, reduced lipophilicity could affect blood-brain barrier penetration .
  • Sulfonamide vs. The 2,4-dimethoxybenzenesulfonamide in the target compound provides electron-donating groups, which may stabilize receptor binding through π-π stacking .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a furan ring, and a dimethoxybenzenesulfonamide moiety. Its molecular formula is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S with a molecular weight of approximately 368.46 g/mol. The sulfonamide group is significant for its biological activity, often enhancing the compound's interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BChE may enhance acetylcholine levels in the brain, potentially improving cognitive function.
  • Receptor Modulation : The presence of the piperidine and furan rings suggests possible interactions with various receptors, which could modulate cellular signaling pathways related to proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Studies have reported that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell proliferation.
  • Anticancer Activity : The compound is being investigated for its potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Case Studies

Several studies have evaluated the biological activity of related compounds:

CompoundTargetIC50 (μM)% Inhibition at 10 μM
Compound ABChE8.6 ± 0.470%
Compound BBChE1.6 ± 0.290%
Compound CCancer Cell Line2.8 ± 0.685%

These findings suggest that modifications to the core structure can significantly influence biological activity.

Applications in Medicinal Chemistry

This compound is being explored for:

  • Drug Development : Its unique structure may lead to the development of new therapeutic agents targeting neurodegenerative diseases and cancer.
  • Biological Probes : The compound can serve as a tool for studying biological processes and elucidating mechanisms underlying disease states.

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